molecular formula C22H22ClN5O B2691255 1-(4-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326934-17-1

1-(4-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer B2691255
CAS-Nummer: 1326934-17-1
Molekulargewicht: 407.9
InChI-Schlüssel: KZWJPOZRJKQHCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5O and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Structural Analysis

Research on related compounds has demonstrated the significance of hydrogen bonding in determining the crystal structures of anticonvulsant enaminones. These studies reveal how cyclohexene rings adopt specific conformations influenced by their interactions with other molecular features, highlighting the intricate relationships between molecular structure and biological activity (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Antioxidant Properties

Another area of research focuses on the synthesis of new derivatives with antioxidant properties. For example, a series of triazole derivatives were prepared and evaluated for their antioxidant and antiradical activities, demonstrating the potential of these compounds in developing treatments or protective agents against oxidative stress (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Anticancer and Anti-5-lipoxygenase Agents

Further investigations into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been conducted, showcasing the therapeutic potential of these compounds. Through a series of synthetic steps, researchers have been able to identify compounds with promising cytotoxic activities against cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Antimicrobial Activities

The exploration of triazole derivatives extends to their antimicrobial properties. Various synthesized compounds have been tested against a range of pathogenic bacteria and fungi, with some demonstrating significant antibacterial and antifungal activities. This line of research highlights the potential of triazole-based compounds in addressing the growing issue of antibiotic resistance (Bayrak et al., 2009).

Molecular Docking Studies

Molecular docking studies have also been performed to predict the interaction of triazole derivatives with biological targets. These studies provide valuable insights into the molecular basis of the compounds' activities, guiding the design of more effective and selective therapeutic agents. For instance, research into the docking studies of oxazole clubbed pyridyl-pyrazolines has shed light on their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O/c23-18-8-10-19(11-9-18)28-21(17-7-4-13-24-15-17)20(26-27-28)22(29)25-14-12-16-5-2-1-3-6-16/h4-5,7-11,13,15H,1-3,6,12,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWJPOZRJKQHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.